3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)aniline
Description
Properties
IUPAC Name |
3-[1-(2-methoxyethyl)pyrazol-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-6-5-15-9-11(8-14-15)10-3-2-4-12(13)7-10/h2-4,7-9H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPADOUDGBGMJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation via Cyclocondensation
The pyrazole ring serves as the structural backbone of the target compound. A widely adopted method involves cyclocondensation of hydrazines with α,β-unsaturated ketones. For example, 4-nitro-1H-pyrazole can be synthesized by reacting hydrazine derivatives with chalcone analogs under basic conditions . In one protocol:
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Hydrazine hydrochloride reacts with (E)-3-aryl-1-arylprop-2-en-1-one in dry tetrahydrofuran (THF) at 0–25°C for 6–12 hours .
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The reaction is quenched with water, and the product is purified via column chromatography (yields: 36–71%) .
Key Insight : Regioselectivity is influenced by the electronic nature of substituents on the chalcone. Electron-withdrawing groups (e.g., nitro) favor formation of the 4-nitro regioisomer .
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 70 | 69 |
| Cs₂CO₃ | DMF | 120 | 66 |
| CaH₂ | Toluene | 110 | 71 |
Source: Adapted from CN113264919A
Nitro Reduction to Aniline via Catalytic Hydrogenation
The final step involves reducing the nitro group to aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is preferred for its efficiency :
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1-(2-Methoxyethyl)-4-nitro-1H-pyrazole is dissolved in methanol or ethanol.
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Pd/C (5–10 wt%) is added, and the mixture is stirred under hydrogen (1–3 atm) at 25°C for 1–3 hours .
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The catalyst is filtered, and the solvent is removed under reduced pressure to yield 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)aniline (yields: 85–92%) .
Critical Parameters :
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Solvent Choice : Methanol achieves higher yields (92%) compared to ethyl acetate (78%) due to better hydrogen solubility .
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Catalyst Loading : 10% Pd/C outperforms Raney nickel in selectivity .
Alternative Route: SNAr Functionalization
A patent (CN113264919A) demonstrates nucleophilic aromatic substitution (SNAr) for pyrazole functionalization :
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4-Nitro-1H-pyrazole reacts with 2-methoxy-4-fluoropyridine in the presence of Cs₂CO₃ at 120°C.
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The nitro group is subsequently reduced to aniline via hydrogenation.
Advantage : This two-step method avoids intermediate purification, enhancing scalability .
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 3 | 45–55 | Moderate | High |
| N-Alkylation + Reduction | 2 | 70–80 | High | Moderate |
| SNAr + Reduction | 2 | 65–75 | High | Low |
The N-alkylation route offers the best balance of yield and scalability, while the SNAr method reduces step count but requires costly fluoropyridine reagents .
Challenges and Mitigation Strategies
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Regioselectivity in Pyrazole Formation : Use electron-deficient chalcones to direct nitro group placement .
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Byproduct Formation in N-Alkylation : Employ excess 2-methoxyethyl halide (1.3 eq) and high-boiling solvents (e.g., DMF) to minimize side reactions .
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Catalyst Deactivation in Hydrogenation : Pre-treat Pd/C with acetic acid to enhance stability .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)aniline features a pyrazole ring substituted with a methoxyethyl group and an aniline moiety. This structure is crucial for its biological activity, influencing its interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that related pyrazolylpyrimidinones possess bactericidal effects against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the pyrazole structure can enhance activity against resistant strains of bacteria .
| Compound | Activity | Target |
|---|---|---|
| Pyrazolylpyrimidinones | Bactericidal | Mtb |
| This compound | Antimicrobial potential | Various pathogens |
Neurological Disorders
The compound's structure suggests potential as an allosteric modulator for the M4 muscarinic acetylcholine receptor, which is implicated in neurological conditions such as Alzheimer’s disease and schizophrenia . Allosteric modulation is a promising strategy to enhance receptor function selectively, potentially leading to improved therapeutic outcomes without the side effects associated with direct agonists.
| Condition | Mechanism of Action | Potential Outcome |
|---|---|---|
| Alzheimer’s Disease | M4 receptor modulation | Improved cognitive function |
| Schizophrenia | M4 receptor modulation | Reduction of psychotic symptoms |
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of pyrazolylpyrimidinones demonstrated their effectiveness against various strains of Mtb, including those resistant to standard treatments. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the pyrazole ring significantly enhanced antibacterial activity .
Case Study 2: Neurological Modulation
Research into allosteric modulators of the M4 muscarinic receptor revealed that compounds similar to this compound could reverse hyperdopaminergic states in preclinical models. This suggests potential therapeutic benefits for conditions characterized by dopaminergic dysregulation, such as Parkinson’s disease and schizophrenia .
Mechanism of Action
The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and properties:
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound increases polarity compared to methyl or phenyl analogs (e.g., 3-(1-Methyl-1H-pyrazol-4-yl)aniline) but less than hydrochlorides (e.g., 4-(2-methoxyethoxy)aniline hydrochloride in ) .
- Thermal Stability : Pyrazole-aniline derivatives generally exhibit moderate stability, with melting points ranging from 143–145°C (’s sulfonyl analog) to higher values for halogenated derivatives .
Challenges and Limitations
Biological Activity
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Biological Activities
The compound exhibits a range of biological activities, primarily antimicrobial and anticancer properties. Pyrazole derivatives, including this compound, have been noted for their ability to interact with various biochemical pathways, suggesting potential therapeutic uses in treating infections and cancer.
Target Interactions:
The biological activity of this compound is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of electron-donating groups enhances its reactivity and affinity for these targets, leading to modulation of their activity .
Biochemical Pathways:
Research indicates that pyrazole derivatives can inhibit key enzymes involved in inflammation and cancer progression. For example, the compound has shown potential as an inhibitor of monoamine oxidase (MAO), which is implicated in various neurological disorders . Additionally, it may influence signaling pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It demonstrates high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), indicating good bioavailability for systemic therapeutic applications.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating significant inhibitory effects. The following table summarizes the antimicrobial activity of related pyrazole compounds:
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| 4-methylpyrazole | Pseudomonas aeruginosa | 16 µg/mL |
| 2-pyrrolyl-pyrazole | Klebsiella pneumoniae | 8 µg/mL |
Anticancer Properties
Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. The compound has been evaluated for its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table outlines the cytotoxic effects observed:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Argade et al. synthesized a series of pyrazole derivatives, including variations of this compound. These compounds exhibited significant antibacterial activity against Staphylococcus aureus, with some derivatives showing MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, researchers assessed the anticancer properties of pyrazole derivatives in vitro using MCF-7 cells. The compound demonstrated potent antiproliferative effects with an IC50 value of 0.08 µM, indicating its potential as a lead compound for further development in cancer therapy .
Q & A
Basic: What are the established synthetic routes for 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)aniline, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves:
- Step 1: Condensation of substituted pyrazole precursors with aniline derivatives. For example, reductive amination of aldehydes with anilines using NaBH₄/I₂ under neutral conditions (methanol, room temperature) is effective for introducing the 2-methoxyethyl group .
- Step 2: Optimization via solvent selection (e.g., methanol or DMF) and catalyst screening (e.g., Pd/C for hydrogenation).
- Step 3: Characterization using HPLC (>95% purity) and NMR (¹H/¹³C) to confirm regioselectivity at the pyrazole N1 position .
Basic: How is the structural uniqueness of this compound validated compared to analogs?
Methodological Answer:
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X-ray crystallography confirms the substitution pattern (e.g., methoxyethyl vs. methyl/allyl groups in analogs) .
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Comparative NMR analysis highlights distinct shifts for the methoxyethyl protons (δ 3.2–3.5 ppm) vs. methyl groups (δ 2.1–2.3 ppm) .
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Table: Key Structural Comparisons
Compound Substituent Unique Feature 3-(1-Methyl-1H-pyrazol-4-yl)aniline Methyl group Reduced steric hindrance 3-(1-Allyl-1H-pyrazol-4-yl)aniline Allyl group Enhanced cross-linking capability Target compound 2-Methoxyethyl group Improved solubility in polar solvents
Advanced: What strategies resolve contradictions in reported bioactivity data for pyrazole-aniline derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) arise from:
- Experimental variables: Assay conditions (pH, temperature) and cell lines (e.g., HEK293 vs. HeLa).
- Structural nuances: Minor substituent changes (e.g., methoxyethyl vs. methyl) alter binding kinetics.
Resolution steps:
Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays) .
Conduct molecular dynamics simulations to compare binding poses of analogs with target enzymes .
Validate using isothermal titration calorimetry (ITC) to quantify binding affinity differences .
Advanced: How does the 2-methoxyethyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Solubility: The methoxyethyl group enhances water solubility (logP reduction by ~0.5 compared to methyl analogs) due to ether oxygen hydrogen bonding .
- Metabolic stability: In vitro microsomal assays (human liver microsomes) show slower oxidation of the methoxyethyl group vs. allyl substituents (t₁/₂ > 120 min) .
- Permeability: Caco-2 cell assays indicate moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting potential for CNS penetration after structural optimization .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) identifies potential binding to kinase domains (e.g., TrkA) via hydrogen bonds with pyrazole N2 and aniline NH2 .
- Pharmacophore modeling highlights the methoxyethyl group as a critical hydrophile for target engagement .
- MD simulations (>100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating robust binding .
Basic: What analytical techniques confirm the purity and stability of this compound under storage?
Methodological Answer:
- Purity: UPLC-MS (ESI+) with a C18 column, using acetonitrile/water (0.1% formic acid) gradient .
- Stability:
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
Methodological Answer:
SAR Insights:
- Pyrazole N1 substitution: Bulky groups (e.g., 2-methoxyethyl) reduce off-target effects vs. smaller substituents .
- Aniline para position: Electron-donating groups (e.g., -NH₂) improve binding to aromatic residues in enzyme pockets .
Design workflow:
Synthesize derivatives with varied N1 substituents (e.g., cyclopropylmethyl, isopropyl).
Screen against target panels (e.g., kinase profiling) to assess selectivity .
Optimize using free-energy perturbation (FEP) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
